
6-Chloro-4-fluoro-3-methoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine, 6-chloro-4-fluoro-3-methoxy- is a heterocyclic aromatic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of chlorine, fluorine, and methoxy substituents at the 6, 4, and 3 positions, respectively. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 6-chloro-4-fluoro-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline, 4-fluorobenzaldehyde, and 6-chloropyridazine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxyaniline with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired pyridazine derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Pyridazine, 6-chloro-4-fluoro-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Pyridazine, 6-chloro-4-fluoro-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products:
- Substituted pyridazines with various functional groups.
- N-oxides and dihydropyridazines.
- Coupled products with extended aromatic systems.
科学的研究の応用
Pyridazine, 6-chloro-4-fluoro-3-methoxy- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of Pyridazine, 6-chloro-4-fluoro-3-methoxy- involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: Key pathways include the inhibition of tyrosine kinases, modulation of G-protein coupled receptors, and interference with DNA synthesis.
類似化合物との比較
Pyridazine, 6-chloro-4-fluoro-3-methoxy- can be compared with other pyridazine derivatives such as:
Pyridazine, 3,6-dichloro-4-fluoro-: Similar structure but with different substituents, leading to variations in biological activity.
Pyridazine, 4-methoxy-3,6-dichloro-: Another derivative with distinct substituents, affecting its chemical reactivity and applications.
Pyridazine, 3,6-difluoro-4-methoxy-: Differing in the position and type of halogen substituents, influencing its pharmacological profile.
The uniqueness of Pyridazine, 6-chloro-4-fluoro-3-methoxy- lies in its specific combination of substituents, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research.
特性
CAS番号 |
92920-34-8 |
|---|---|
分子式 |
C5H4ClFN2O |
分子量 |
162.55 g/mol |
IUPAC名 |
6-chloro-4-fluoro-3-methoxypyridazine |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 |
InChIキー |
KPISJFRYCHLQTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C=C1F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
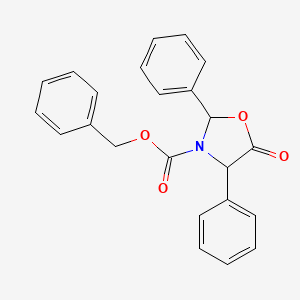
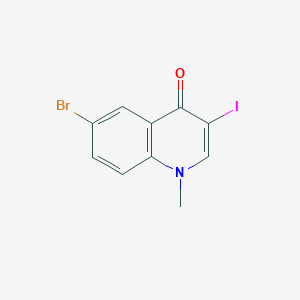
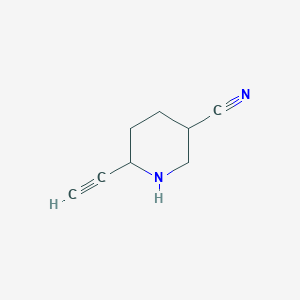
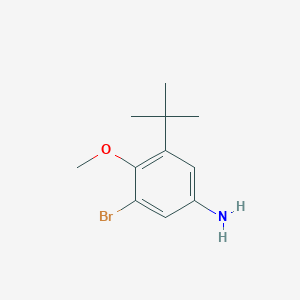





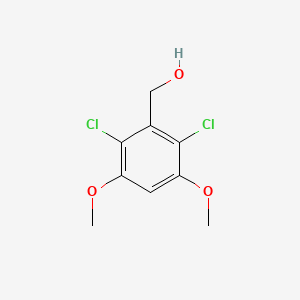
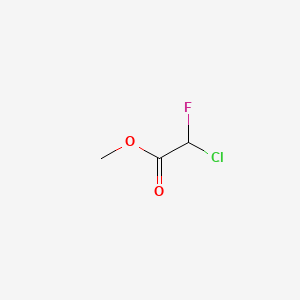

![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)
